

Commercial Availability and Technical Guide to 2-Fluoroterephthalonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoroterephthalonitrile

Cat. No.: B156083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Fluoroterephthalonitrile** is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of the electron-withdrawing fluorine atom and two nitrile groups on the benzene ring, make it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **2-Fluoroterephthalonitrile**, along with key technical information to support its use in research and development.

Commercial Suppliers and Availability

2-Fluoroterephthalonitrile (CAS No. 139403-26-8) is available from a number of commercial chemical suppliers. The purity and quantity offered can vary between suppliers, and it is recommended to request a certificate of analysis to ensure the material meets the specific requirements of your research.

Supplier	Product Number	Purity	Available Quantities
Dabos	A196513-250MG	Not specified	250 mg[1]
Various Research Chemical Suppliers	Varies	Typically >95%	mg to multi-gram scale

Note: The availability and product details from various research chemical suppliers can be dynamic. It is advisable to consult the suppliers' online catalogs for the most current information.

Physicochemical Properties

While a comprehensive, experimentally verified dataset for **2-Fluoroterephthalonitrile** is not readily available in the public domain, its properties can be inferred from its structure and data on similar compounds.

Property	Value
Molecular Formula	C ₈ H ₃ FN ₂
Molecular Weight	146.12 g/mol
Appearance	Expected to be a white to off-white solid
Solubility	Likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.
Melting Point	Not readily available
Boiling Point	Not readily available

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **2-Fluoroterephthalonitrile** are not widely published in readily accessible literature. However, its synthesis would likely involve the fluorination of a corresponding terephthalonitrile precursor.

The reactivity of **2-Fluoroterephthalonitrile** is dominated by the chemical behavior of the fluorinated benzene ring and the two nitrile functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom and two nitrile groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of functional groups onto the aromatic core. In SNAr reactions, a

nucleophile attacks the carbon atom bearing the leaving group (in this case, the fluorine atom), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The reaction is typically facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, a condition which is met in the structure of **2-Fluoroterephthalonitrile**.

A variety of nucleophiles can be employed in SNAr reactions, including amines, alkoxides, and thiolates, allowing for the synthesis of a wide array of derivatives. The general mechanism for an SNAr reaction is as follows:

- Nucleophilic Attack: A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex).
- Leaving Group Departure: The fluorine atom is expelled as a fluoride ion, and the aromaticity of the ring is restored.

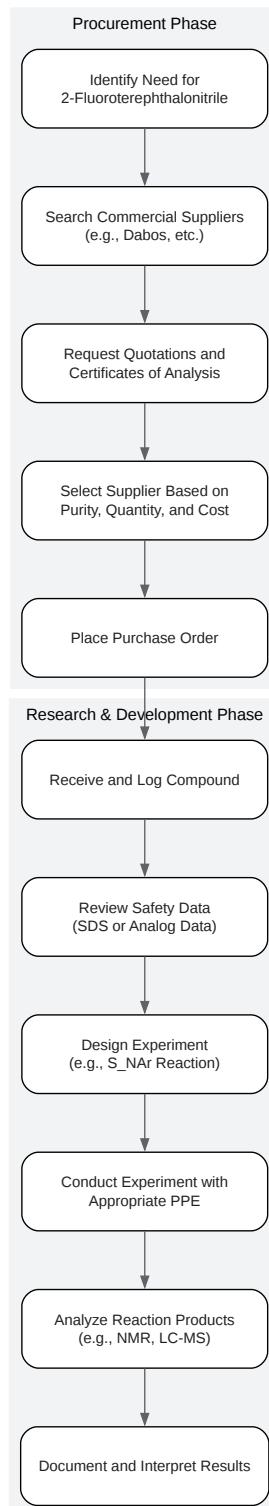
The rate of SNAr reactions is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and reactions of **2-Fluoroterephthalonitrile** are not available in the provided search results. Researchers should adapt general procedures for nucleophilic aromatic substitution reactions on activated aryl fluorides, with careful optimization of reaction conditions such as solvent, temperature, and reaction time.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-Fluoroterephthalonitrile** is not readily available. However, based on the safety information for structurally related fluorinated and nitrated aromatic compounds, the following precautions should be taken:


- Hazard Statements: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.
- Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If on skin, wash with plenty of soap and water.
- If inhaled, remove person to fresh air and keep comfortable for breathing.
- If swallowed, call a poison center or doctor if you feel unwell.

Researchers must conduct a thorough risk assessment before handling this compound and consult the supplier's safety information.

Logical Workflow for Procurement and Use

The following diagram illustrates a typical workflow for a researcher intending to use **2-Fluoroterephthalonitrile** in a drug discovery or materials science project.

[Click to download full resolution via product page](#)

Procurement and research workflow for **2-Fluoroterephthalonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-FLUOROTEREPHTHALONITRILE 250MG - A196513-250MG [dabos.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide to 2-Fluoroterephthalonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156083#commercial-suppliers-and-availability-of-2-fluoroterephthalonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com